hopenol B
Description
Significance of Pentacyclic Triterpenoids in Biological Systems
Pentacyclic triterpenoids play important roles in biological systems, exhibiting a variety of therapeutic and tissue-protective effects. nih.gov Their reported biological activities include anti-tumor, hepatoprotective, glucose-regulating, anti-inflammatory, anti-oxidation, anti-fatigue, and anti-viral effects. rsc.orgrsc.orgnih.gov Some notable examples of pentacyclic triterpenoids with significant biological activities include oleanolic acid, ursolic acid, betulinic acid, and glycyrrhetinic acid. rsc.orgnih.gov These compounds can influence various cellular processes, such as inhibiting cell proliferation and angiogenesis, inducing apoptosis, suppressing metastasis, and modulating inflammatory and immune pathways. researchgate.net Despite their significant potential, the application of some pentacyclic triterpenoids can be limited by properties such as poor water solubility and low bioavailability. rsc.orgmdpi.com
Hopenol B as a Notable Hopane-Type Triterpenoid (B12794562)
This compound is classified as a hopane-type pentacyclic triterpenoid. wikipedia.org Hopanoids are a subclass of triterpenoids that share the same hydrocarbon skeleton as the compound hopane (B1207426). wikipedia.org This group includes various structures such as hopenes, hopanols, and hopanes, as well as more complex functionalized derivatives. wikipedia.org this compound is structurally distinct due to its specific hydroxyl positioning and stereochemistry, which are understood to influence its biological activity and interactions with cellular targets. smolecule.com The biosynthesis of this compound in angiosperms involves the enzyme-mediated cyclization of 2,3-oxidosqualene (B107256), a process also involved in the formation of other angiosperm-derived triterpenoids. researchgate.netresearchgate.net In contrast, hopanoids from bacteria and non-vascular plants are formed by the cyclization of squalene (B77637) catalyzed by squalene-hopene cyclases (SHCs). researchgate.netresearchgate.net Research has identified triterpene synthases, such as AsHS1 from Avena strigosa and AcHS1 from Aquilegia coerulea, that produce this compound. nih.govpnas.org Studies on these enzymes have provided insights into the mechanisms of hopane-type triterpene cyclization and the key amino acid residues that influence the resulting scaffold. nih.govpnas.orgresearchgate.net
Distribution of this compound in Plant Species
This compound has been identified in several plant species, contributing to their phytochemical profiles. It is known to be present in plants from the genus Euphorbia, including Euphorbia trigona and Euphorbia supina. smolecule.comscilit.com Specifically, this compound has been found in the latex of Euphorbia lathyris, alongside other triterpenes like lanosterol, cycloartenol, 24-methylene cycloartanol, and butyrospermol. amanote.comnih.gov Studies on Euphorbia lathyris have suggested that this compound might have a different metabolic origin compared to other latex triterpenes, potentially indicating synthesis by an endophytic fungus. nih.gov this compound has also been reported as a component of the surface wax in oat panicles and sheathes of Avena strigosa. nih.govpnas.orgresearchgate.net Furthermore, the presence of this compound has been detected in fossil dammar resin from the Eocene time, derived from the Dipterocarpaceae family, suggesting the ancient evolution of its biosynthetic pathway in angiosperms. researchgate.netscielo.org.mx
The distribution of this compound in selected plant species is summarized in the table below:
| Plant Species | Source/Tissue |
| Euphorbia trigona | Whole plant (reported) smolecule.com |
| Euphorbia supina | Whole herb (reported) smolecule.comscilit.com |
| Euphorbia lathyris | Latex amanote.comnih.gov |
| Avena strigosa | Surface wax (panicles and sheathes) nih.govpnas.orgresearchgate.net |
| Dipterocarpaceae family (fossil resin) | Dammar resin researchgate.netscielo.org.mx |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H50O |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22+,23-,24-,25+,27+,28+,29-,30-/m1/s1 |
InChI Key |
LFPVZIIPFONRSW-MZIWDXLGSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C |
Origin of Product |
United States |
Biosynthesis and Enzymatic Mechanisms of Hopenol B
Elucidation of the Hopenol B Biosynthetic Pathway
The biosynthetic pathway leading to this compound has been investigated in several plant species, revealing the key steps and enzymes involved.
Role of 2,3-Oxidosqualene (B107256) as a Precursor
The direct precursor for the synthesis of this compound, like other triterpene aglycones, is 2,3-oxidosqualene. smolecule.compnas.orgresearchgate.net This molecule is formed from squalene (B77637) through the action of squalene monooxygenase. wikipedia.org 2,3-Oxidosqualene serves as a common substrate for various OSCs, which then catalyze its cyclization into diverse triterpene scaffolds. researchgate.netwikipedia.org
Oxidosqualene Cyclase (OSC) Activity in this compound Formation
Oxidosqualene cyclases are the pivotal enzymes in triterpenoid (B12794562) biosynthesis, responsible for catalyzing the cyclization of 2,3-oxidosqualene to generate the characteristic multicyclic structures of triterpenes. pnas.orgresearchgate.netnih.gov The diversity of triterpene skeletons observed in nature is attributed to the divergent evolution of these OSC genes in plants. pnas.org
Specific OSCs have been identified and characterized as this compound synthases in different plant species. In Avena strigosa (oat), AsHS1 was identified as a this compound synthase. pnas.orgnih.govnih.gov Similarly, in Zea mays (maize), a novel multifunctional OSC, ZmOSC1, was found to produce this compound along with hop-17(21)-en-3-ol (B571145) and simiarenol (B1681680) when expressed in a 2,3-oxidosqualene-producing yeast strain. nih.govresearchgate.netnih.govresearchgate.net Research has also indicated the presence of a this compound synthase in the dicotyledonous plant Aquilegia coerulea. nih.govacs.org
These synthases have been characterized through techniques such as heterologous expression in systems like Nicotiana benthamiana or yeast, followed by product analysis using techniques like GC-MS and NMR. nih.govpnas.orgresearchgate.netnih.govacs.orgresearchgate.net
The cyclization of 2,3-oxidosqualene to form this compound catalyzed by OSCs is a complex process involving a series of steps, including protonation, cyclization, cationic rearrangements (such as hydride and methyl shifts), and finally deprotonation. smolecule.compnas.orgnih.govwikipedia.orglibretexts.org
For this compound biosynthesis, a proposed mechanism involves the chair-chair-chair conformation cyclization of 2,3-oxidosqualene, leading to the formation of a dammarenyl cation intermediate. nih.govacs.org This is followed by ring expansion and further cyclization to yield a hopyl C22 cation. pnas.orgacs.orgresearchgate.net this compound is then formed through the direct deprotonation of the hopyl C22 cation. pnas.orgresearchgate.net This deprotonation step is facilitated by specific residues in the enzyme's active site. researchgate.net
Studies involving quantum mechanics and molecular mechanics calculations have provided detailed insights into the energy profiles and transition states of these reactions, highlighting the feasibility of the direct deprotonation pathway for this compound formation. researchgate.net
The product specificity of OSCs, determining which specific triterpene scaffold is formed from 2,3-oxidosqualene, is governed by the precise arrangement of amino acid residues within the enzyme's active site and the conformational dynamics of the enzyme-substrate complex. nih.govwikipedia.orgwikipedia.orgnih.govresearchgate.net
Research on this compound synthases like AsHS1 and ZmOSC1 has identified key amino acid residues that play a crucial role in directing the cyclization and deprotonation steps, thereby influencing the final product. nih.govnih.govresearchgate.net For instance, mutations at specific sites in AsHS1 have been shown to alter its product profile, leading to the production of different hopane-type triterpenes. pnas.orgnih.gov The size and nature of residues at certain positions can regulate the orientation of carbocation intermediates and influence the site of deprotonation, ultimately determining whether this compound or other related triterpenes are formed. nih.govresearchgate.net
Data from mutagenesis studies can be presented in tables to illustrate the impact of specific amino acid substitutions on enzyme activity and product formation.
Table 1: Effect of Mutations on this compound Synthase Activity
| Enzyme (Wild Type) | Mutation | Primary Product(s) | Reference |
| AsHS1 | Wild Type | This compound | pnas.orgnih.gov |
| AsHS1 | V121I/C722A | This compound, Isomotiol | researchgate.net |
| AsHS1 | Y410A, V121I, C722A | Hop-17(21)-en-3β-ol | pnas.orgnih.gov |
| AsHS2 | Wild Type | Hop-17(21)-en-3β-ol | pnas.orgnih.gov |
| AsHS2 | Substitution at site 410 | This compound, Isomotiol (mixed) | pnas.orgnih.gov |
| ZmOSC1 | Wild Type | This compound, Hop-17(21)-en-3-ol, Simiarenol | nih.govresearchgate.netnih.gov |
The precise interactions between the enzyme's active site residues and the carbocation intermediates are critical for controlling the cascade of rearrangements and the final deprotonation step that yields this compound. researchgate.net
Mechanistic Insights into Cyclization, Hydride Shifting, and Deprotonation Pathways
Contribution of Metabolic Pathways to this compound Biosynthesis
This compound biosynthesis is integrated within the broader metabolic network of the plant. The precursor molecule, 2,3-oxidosqualene, is a product of the isoprenoid biosynthetic pathway. In plants, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors of isoprenoid units, are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. nih.govresearchgate.net
Studies in Euphorbia lathyris have indicated that latex triterpenes, including this compound, are primarily synthesized via the MVA pathway. nih.govresearchgate.netnih.gov However, interestingly, this compound in E. lathyris latex showed different isotopic abundance patterns compared to other latex triterpenes, suggesting a potentially different metabolic origin or even synthesis by an endophytic fungus. nih.govresearchgate.netnih.gov This highlights the potential for complex metabolic channeling and compartmentation in the biosynthesis of specific triterpenes like this compound. nih.govnih.gov
Table 2: Key Metabolic Pathways and Precursors for this compound Biosynthesis
| Pathway | Location in Plant Cell | Key Intermediate(s) | Role in this compound Biosynthesis |
| Mevalonate (MVA) Pathway | Cytosol | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Provides isoprenoid units for squalene synthesis. nih.govresearchgate.netnih.gov |
| Methylerythritol Phosphate (MEP) Pathway | Plastids | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Primarily involved in synthesis of other terpenoids; minor or no direct contribution to this compound in some species. nih.govresearchgate.netnih.gov |
| Isoprenoid Biosynthesis | - | Squalene | Precursor to 2,3-oxidosqualene. researchgate.netwikipedia.org |
| Squalene Epoxidase | - | 2,3-Oxidosqualene | Direct precursor for cyclization. smolecule.compnas.orgresearchgate.netwikipedia.org |
The interplay between these metabolic pathways and the activity of this compound synthases ultimately determines the production levels of this compound in a given plant species or tissue.
Mevalonate Pathway Involvement in this compound Production
Triterpenoids in plants are primarily synthesized via the mevalonate (MVA) pathway. researchgate.netmdpi.comresearchgate.netnih.gov This pathway, located in the cytosol of eukaryotic cells, produces the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) from acetyl-CoA. nih.govgenome.jpwikipedia.org These precursors are then condensed to form farnesyl diphosphate (FPP), a C15 molecule, which is a key intermediate in triterpene biosynthesis. genome.jp The cyclization of a precursor, such as 2,3-oxidosqualene (derived from squalene, a C30 molecule formed from two molecules of FPP), catalyzed by oxidosqualene cyclases (OSCs), leads to the formation of various triterpene skeletons, including the hopane (B1207426) skeleton found in this compound. smolecule.comrsc.orgnih.govnih.govacs.org
Studies on Euphorbia lathyris have shown that latex triterpenes are exclusively synthesized via the MVA pathway. mdpi.comresearchgate.netnih.gov However, this compound exhibited different isotopic abundance patterns compared to other latex triterpenes after the incorporation of 13C-labeled glucose, suggesting a potentially different metabolic origin for this compound within the plant or associated organisms. mdpi.comresearchgate.netnih.govnih.gov
Enzymatic mechanisms involved in hopane-type triterpene cyclization have been investigated. Oxidosqualene cyclases (OSCs) are the key enzymes catalyzing the cyclization of 2,3-oxidosqualene to form diverse triterpenoid skeletons. rsc.orgnih.govnih.gov Studies on OSCs from Avena strigosa (oat), specifically AsHS1 (this compound synthase) and AsHS2 (hop-17(21)-en-3β-ol synthase), have provided insights into the mechanism affecting hydride shifting and deprotonation during the synthesis of hopane triterpenes. nih.govresearchgate.net The size of the amino acid residue at site 410 in these enzymes appears to regulate the orientation of the hopyl C22 cation, influencing the deprotonation position. nih.gov
Research has also identified a multifunctional OSC (ZmOSC1) in Zea mays (maize) capable of producing this compound, along with hop-17(21)-en-3-ol and simiarenol. nih.govresearchgate.net A proposed cyclization mechanism catalyzed by ZmOSC1 involves the generation of a dammarenyl cation, followed by sequential cationic ring expansion, cyclization, migration, and proton elimination. nih.gov
Investigation of Alternative Biosynthetic Origins (e.g., Putative Endophytic Fungi Contribution)
The distinct isotopic signature of this compound in Euphorbia lathyris, differing from other latex triterpenes derived from the MVA pathway, has led to the suggestion that this compound might be synthesized by an endophytic fungus. mdpi.comresearchgate.netnih.govnih.govresearchgate.net Endophytic fungi live within plant tissues and can produce a variety of secondary metabolites, sometimes similar to those of their host plants. rsc.orgmdpi.com While hopane-type triterpenes are relatively rare in higher plants, they are found in bacteria, some ferns and mosses, lower fungi, and fungal partners of lichens. mdpi.com This distribution supports the possibility of a fungal contribution to this compound production in plants. mdpi.com
Research into endophytic fungi has shown their potential for producing diverse secondary metabolites, and co-cultivation strategies have been used to activate cryptic biosynthetic pathways in these fungi, leading to the discovery of new compounds. mdpi.comresearchgate.net Although direct evidence of this compound biosynthesis by a specific endophytic fungus within Euphorbia lathyris requires further investigation, the isotopic data strongly suggest an alternative origin that is not solely attributed to the plant's primary MVA pathway in laticifers. mdpi.comresearchgate.netnih.govnih.gov
Biological Activities and Molecular Mechanisms of Hopenol B
Antimicrobial Activity of Hopenol B
This compound has shown potential against various microbial strains, including fungi and bacteria. smolecule.com
Antifungal Properties of this compound
Research indicates that this compound possesses antifungal properties. vitalbiotech.org Triterpenoid (B12794562) saponins (B1172615), including this compound, isolated from the methanolic extract of Launaea pinnatifida, have demonstrated potential against test microbes. vitalbiotech.org While the precise mechanisms of this compound's antifungal action are still being elucidated, studies on other natural compounds with antifungal properties, such as flavonoids, suggest potential mechanisms including interference with fungal cell membrane integrity, disruption of ergosterol (B1671047) biosynthesis, and modulation of signal transduction pathways. intec.edu.dofrontiersin.org
Antibacterial Properties of this compound
This compound has also exhibited antibacterial properties. smolecule.comvitalbiotech.org Studies on the methanolic extract of Launaea pinnatifida, containing this compound, have reported potential against antibacterial activity. vitalbiotech.org The plant Launaea pinnatifida has shown significant activity against both Gram-positive and Gram-negative bacteria. vitalbiotech.org Another study on Euphorbia supina, a source of this compound, also investigated its antibacterial effects. academicjournals.orgacademicjournals.org The antibacterial activity of natural compounds can involve various mechanisms, such as disrupting bacterial cell membranes, inhibiting enzymes, and suppressing biofilm formation. nih.govmdpi.commdpi.com
Anti-inflammatory Potential of this compound
This compound has demonstrated anti-inflammatory activities. researchgate.netresearchgate.net
Modulation of Inflammatory Pathways by this compound
This compound has been reported to have anti-inflammatory activities. researchgate.netresearchgate.net The modulation of inflammatory pathways is a key aspect of anti-inflammatory effects. mdpi.comajol.inforesearchgate.net Natural products can exert anti-inflammatory effects by interfering with various signaling cascades involved in the inflammatory response, such as the NF-κB, MAPK, and PI3K/AKT pathways. ajol.info For instance, some compounds can inhibit the nuclear translocation of NF-κB or block the phosphorylation of MAPK. ajol.info Further research is needed to specifically detail how this compound interacts with these or other inflammatory pathways.
In Vivo Anti-inflammatory Models of this compound Activity (e.g., Edema Inhibition)
While specific in vivo studies detailing this compound's activity in edema inhibition models were not prominently found in the search results, in vivo anti-inflammatory activity is commonly evaluated using models such as croton oil-induced ear edema or carrageenan-induced paw edema in rodents. mdpi.comjppres.compublichealthtoxicology.comnih.gov These models measure the reduction in swelling or edema as an indicator of anti-inflammatory effect. mdpi.compublichealthtoxicology.com Studies on other natural compounds have utilized these models to demonstrate anti-inflammatory potential. mdpi.comnih.gov
Antioxidant Effects of this compound
This compound has been reported to possess antioxidant activities. smolecule.comvitalbiotech.orgresearchgate.netresearchgate.net Antioxidants play a crucial role in protecting cells against oxidative stress by neutralizing reactive oxygen species. smolecule.comfrontiersin.orgnih.govnih.gov Natural compounds with antioxidant properties can act through various mechanisms, including radical scavenging, inhibition of lipid peroxidation, and enhancement of antioxidant enzyme activity. frontiersin.orgnih.gov
Free Radical Scavenging Activity of this compound
This compound has demonstrated antioxidant activity, including the ability to scavenge free radicals. smolecule.comresearchgate.net The mechanism underlying the free radical scavenging activity of compounds like this compound is often attributed to their ability to donate a hydrogen atom or an electron to reactive species, thereby neutralizing them. nih.govacademicjournals.org Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) assays are commonly used to evaluate the in vitro free radical scavenging capacity of compounds. nih.govacademicjournals.orgfrontiersin.orgmdpi.com While general mechanisms for phenolic compounds and other antioxidants are well-documented, specific detailed research findings on the precise mechanism of this compound's free radical scavenging activity are still being explored.
Antiproliferative and Cytotoxic Activities of this compound
This compound has been investigated for its potential effects against neoplastic cell lines, exhibiting both antiproliferative and cytotoxic activities.
Studies have indicated that this compound, particularly as a component of plant extracts, possesses antiproliferative and cytotoxic effects against various cancer cell lines. A hexane (B92381) extract (LHE) containing this compound demonstrated significant cytotoxic effects against the MCF-7 human breast cancer cell line. Furthermore, this extract inhibited the proliferation of HCT 116 colon cancer cells in a time- and concentration-dependent manner, with more remarkable effects observed at concentrations between 100 and 500 µg/mL. this compound was also identified as a component in a mixture that exhibited in vitro antiproliferative activity across a spectrum of human cancer cell lines, including kidney, glioma, breast (MCF7), lung, prostate (PC-3), ovary, colorectal (HT29), and leukemia (K-562). discoveryjournals.org
Research using isogenic HCT 116 cell lines (p53 wild type and HCT 116 p53-/-) revealed that the LHE containing this compound significantly inhibited the proliferation of both cell types. However, cells deficient in p53 were found to be more resistant to the growth arrest induced by the extract, suggesting a role for p53 in the cytotoxic effects.
The antiproliferative effects of extracts containing this compound appear to involve the induction of apoptosis. Studies on the LHE containing this compound in HCT 116 colon cancer cells suggest that apoptosis is possibly mediated by the generation of reactive oxygen species (ROS) and involves multiple pathways, including extrinsic, intrinsic, and caspase-mediated pathways, in a p53-dependent manner.
Detailed research findings indicate that treatment with this extract led to the activation of caspases, an increase in the expression of the pro-apoptotic protein Bax, and a decrease in the expression of the anti-apoptotic protein Bcl-2 in HCT 116 cells. This modulation of Bcl-2 family proteins and caspase activation are key events in the mitochondrial pathway of apoptosis induction. rndsystems.comnih.govmdpi.com The observation that HCT 116 p53-/- cells showed an upregulation of Bcl-2 and lacked PARP, caspase 9, and caspase 3 cleavage further supports the p53-dependent nature of the apoptosis induced by the extract.
In Vitro Evaluation Against Neoplastic Cell Lines
Molecular Interactions and Cellular Targets of this compound
Understanding the molecular interactions and cellular targets of this compound is crucial for elucidating its mechanisms of action.
Research into the interactions of this compound with biological systems includes a focus on protein binding. smolecule.com Understanding how this compound interacts with proteins can provide insights into its biological effects and potential therapeutic applications. smolecule.com While the importance of protein binding studies in determining the distribution and efficacy of compounds is recognized, specific detailed findings on the protein binding characteristics of this compound were not extensively available in the consulted literature. General methods for studying protein binding, such as equilibrium dialysis, are established techniques in pharmacological research. mdpi.combioivt.com
Stereochemical Influence of this compound on Biological Activity and Cellular Interactions
This compound, a triterpene alcohol with a hopane-type skeleton, possesses a unique structural arrangement, including specific hydroxyl positioning and stereochemistry, which is understood to influence its biological activities and interactions at the cellular level. smolecule.com The biosynthesis of hopane-type triterpenes involves complex cyclization cascades catalyzed by oxidosqualene cyclases. nih.govacs.orgresearchgate.net These enzymatic processes are characterized by tight stereochemical control, leading to the formation of specific stereoisomers. nih.govacs.orgresearchgate.net
Research into the biosynthesis of hopane (B1207426) triterpenes has identified enzymes that produce this compound and its stereoisomers, such as hop-17(21)-en-3β-ol and protostahopenol. nih.govacs.orgresearchgate.net Protostahopenol, for instance, is a previously undescribed hopanoid stereoisomer that has been compared to this compound, showing a different retention time in analyses and a distinct crystal structure. nih.govacs.org The existence of such stereoisomers, generated through controlled enzymatic pathways, underscores the biological relevance of specific stereochemical configurations in this class of compounds. nih.govacs.orgresearchgate.net
The principle that stereochemistry impacts biological function is well-established across various classes of molecules, including other natural products and pharmaceuticals. slideshare.netijpsjournal.com Differences in stereochemistry can lead to variations in potency, metabolic pathways, and even toxicity. ijpsjournal.com For instance, naturally occurring stereoisomers of hormones can exhibit markedly different biological activities. nih.govacs.org While detailed comparative data specifically quantifying the differences in biological activity or cellular interactions between this compound and its various stereoisomers were not extensively available in the consulted literature, the fundamental understanding of stereochemistry's role in triterpene biosynthesis and function strongly suggests that the unique stereochemical configuration of this compound is a critical determinant of its observed biological effects and how it engages with cellular components. Studies employing techniques that are sensitive to three-dimensional structure, such as those involving enzymatic interactions and structural analyses, are crucial for elucidating the precise ways in which this compound's stereochemistry governs its biological profile. nih.govacs.orgresearchgate.netnih.gov
Research Methodologies for Hopenol B Investigation
Isolation and Purification Techniques for Hopenol B
The investigation of this compound from natural sources typically begins with its isolation from plant matrices, followed by purification steps to obtain the compound in a sufficiently pure form for characterization and further study.
Solvent Extraction from Plant Matrices
Solvent extraction is a fundamental technique used to separate target compounds from complex plant materials based on their solubility in different solvents. embibe.com This method is widely used for extracting natural products, including triterpenes like this compound. The efficiency of solvent extraction is influenced by factors such as the type of solvent, extraction time, temperature, and the physical characteristics of the plant sample. Different solvents or mixtures of solvents with varying polarities can be employed to selectively extract compounds. For instance, polar organic solvents such as methanol, ethanol, acetonitrile, and acetone, or their mixtures with water, are used for extracting hydrophilic compounds, while less polar solvents are suitable for lipophilic substances. The choice of solvent is crucial and depends on the chemical nature of the target analytes. nih.gov
Chromatographic Separation Methods (e.g., Silica (B1680970) Gel Column Chromatography, HPLC)
Following solvent extraction, chromatographic techniques are essential for purifying this compound from other co-extracted compounds. Column chromatography is a versatile separation process that separates molecules based on their interaction with a stationary phase within a column. drawellanalytical.com
Silica gel column chromatography is a common method used for the purification of natural products, including triterpenes and phenolics. jppres.comresearchgate.net In normal phase chromatography, which often utilizes silica gel as the stationary phase, a nonpolar mobile phase is used, making it suitable for separating polar substances. drawellanalytical.com The separation is achieved as compounds partition differently between the stationary and mobile phases. libretexts.org Silica gel column chromatography is known for its ease of use and the stability of the stationary phase, although it can be time-consuming and require large solvent volumes. mdpi.com Solvent systems are carefully selected and often involve gradients of increasing polarity to elute compounds sequentially. jppres.com
High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique employed for the separation and purification of compounds to obtain high purity. mdpi.com HPLC systems utilize high-pressure pumps and sophisticated detectors and can be adapted to various separation modes, including normal phase and reverse phase chromatography. drawellanalytical.com Reverse phase chromatography, which uses a nonpolar stationary phase, is suitable for separating more polar compounds. HPLC is effective for separating compounds that elute closely together and can achieve high purity of isolated compounds. mdpi.com
Spectroscopic and Analytical Characterization of this compound
Spectroscopic and analytical techniques are indispensable for determining the structure and confirming the identity of isolated this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. google.comnih.govmlsu.ac.in Both 1H NMR and 13C NMR spectroscopy are widely used in the characterization of triterpenes like this compound. capes.gov.brdntb.gov.ualibretexts.org
1H NMR spectra provide information about the types of hydrogen atoms present, their chemical environment, and their connectivity based on chemical shifts, integration, and splitting patterns. mlsu.ac.in For this compound, 1H NMR spectra have shown characteristic signals for tertiary methyl groups and isopropenyl protons. lookchem.com The signal for the proton attached to the hydroxyl group typically appears in a specific range, although it can be influenced by factors like hydrogen bonding. libretexts.org
13C NMR spectra provide information about the carbon skeleton, with signals corresponding to different types of carbon atoms. pnas.orgnih.govmdpi.com Analysis of 13C NMR data, including chemical shifts, is crucial for confirming the triterpene backbone and the position of functional groups in this compound. pnas.orgchemfaces.cn Techniques like Heteronuclear Multiple-Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) NMR experiments can provide correlations between protons and carbons, aiding in the assignment of signals and the full structural determination. pnas.orgrsc.org
Relevant NMR data for this compound has been reported, including specific chemical shifts for its protons and carbons. pnas.org
Mass Spectrometry (MS) Techniques (e.g., GC-MS, FABMS)
Mass Spectrometry (MS) techniques are used to determine the molecular weight of a compound and provide information about its fragmentation pattern, which can help in structural identification. capes.gov.brlibretexts.orgresearchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. capes.gov.brresearchgate.net GC-MS is used to analyze volatile and semi-volatile compounds and can be applied to the analysis of triterpenes. jppres.comcapes.gov.brresearchgate.net The mass spectrum obtained provides a unique fragmentation pattern that can be compared to spectral libraries for identification. researchgate.net GC-MS analysis has been used in the identification of this compound in plant extracts. pnas.orgcapes.gov.brresearchgate.netgoogleapis.com Extracted ion chromatograms (EIC) from GC-MS analysis can be used for the quantification of compounds like this compound. pnas.org
Fast Atom Bombardment Mass Spectrometry (FABMS) is another ionization technique used in mass spectrometry. FABMS has been employed in the structural characterization of natural products, including triterpenoid (B12794562) saponins (B1172615) isolated alongside this compound. researchgate.netresearchgate.net While specific FABMS data solely for this compound is less commonly detailed in the provided results, MS techniques in general are vital for confirming the molecular weight and providing fragmentation data to support the structure determined by NMR.
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a technique that provides information about the functional groups present in a molecule based on the vibrations of its bonds when exposed to infrared radiation. libretexts.orgsavemyexams.com Characteristic absorption bands in the IR spectrum correspond to specific functional groups. savemyexams.com For alcohols like this compound, IR spectra typically show a distinctive broad absorption band in the range of 3200-3600 cm-1 corresponding to the O-H stretching vibration. libretexts.orgadichemistry.com The exact position and breadth of this peak can be influenced by hydrogen bonding. libretexts.orgadichemistry.com Additionally, IR spectra of alcohols show a strong C-O stretching vibration, typically near 1000-1300 cm-1. libretexts.orgsavemyexams.comadichemistry.com The presence of a terminal methylene (B1212753) group, as in this compound, can also be indicated by characteristic IR absorption bands around 1638 and 892 cm-1. lookchem.com
X-ray Crystallography for Stereochemical Assignment
X-ray crystallography, particularly single-crystal X-ray diffraction (SCXRD), is a powerful technique utilized to determine the precise three-dimensional arrangement of atoms within a crystalline solid, including the assignment of absolute stereochemistry at chiral centers. veranova.comresearchgate.net This method relies on the diffraction pattern produced when X-rays interact with the electron cloud surrounding the atoms in a crystal. libretexts.org By analyzing the intensities of the diffracted beams, researchers can deduce the electron density distribution and, consequently, the atomic positions and the absolute configuration of chiral molecules like this compound. researchgate.netlibretexts.org Anomalous dispersion, a phenomenon where the scattering of X-rays is dependent on the atomic number of the elements present and the wavelength of the X-rays, is crucial for determining absolute stereochemistry, especially in organic compounds. researchgate.net While traditional methods like solution NMR spectroscopy may have limitations in transferring stereochemical information, and obtaining suitable single crystals can be challenging, X-ray crystallography offers a definitive approach for stereochemical assignment when suitable crystals are available. conicet.gov.ar
Advanced Approaches in Biosynthesis Research
The biosynthesis of this compound involves the cyclization of 2,3-oxidosqualene (B107256), catalyzed by specific enzymes known as oxidosqualene cyclases (OSCs). smolecule.com Research into the biosynthesis of this compound employs advanced molecular biology and computational techniques to understand the enzymes involved and engineer production systems.
Heterologous Expression Systems for this compound Production (e.g., Nicotiana benthamiana, Yeast)
Heterologous expression systems, such as Nicotiana benthamiana and yeast (Saccharomyces cerevisiae), are widely used to study and produce this compound and other triterpenoids. nih.govbiorxiv.orgchalmers.sefrontiersin.org These systems involve introducing the genes encoding the biosynthetic enzymes, particularly the relevant OSCs, into a host organism that does not naturally produce the compound. nih.govfrontiersin.org
Yeast: Yeast strains can be engineered to produce high levels of 2,3-oxidosqualene, the precursor for triterpene biosynthesis. researchgate.net Expression of OSC genes in these engineered yeast strains allows for the production and identification of the resulting triterpene products, including this compound. nih.govresearchgate.net This approach has been used to confirm the function of specific OSC genes from various plants, such as maize, in producing this compound. nih.govresearchgate.net
Nicotiana benthamiana: Nicotiana benthamiana is another valuable host for heterologous expression of plant-derived biosynthetic enzymes. frontiersin.orgbiorxiv.org Its susceptibility to Agrobacterium tumefaciens allows for transient gene expression, enabling rapid prototyping of metabolic pathways. biorxiv.orgcam.ac.uk N. benthamiana provides a suitable environment with necessary precursor molecules, intermediates, and cofactors for plant biosynthetic pathways. frontiersin.org Studies have demonstrated the successful expression of genes involved in triterpenoid biosynthesis in N. benthamiana, leading to the production of target compounds. frontiersin.org While challenges such as the accumulation of derivatized intermediates can occur, advancements in gene editing and metabolic engineering approaches are improving the utility of N. benthamiana as a production chassis for natural products. biorxiv.orgcam.ac.uk
Genomic and Phylogenetic Analyses of OSCs Involved in this compound Synthesis
Genomic and phylogenetic analyses are crucial for identifying candidate OSC genes involved in this compound synthesis and understanding their evolutionary relationships. nih.govresearchgate.netpeerj.com Researchers utilize genomic mining techniques to identify potential OSC genes within plant genomes. researchgate.net Phylogenetic analysis involves constructing evolutionary trees based on the amino acid sequences of OSC proteins from different species. nih.govpeerj.com This helps in classifying OSCs into subfamilies and inferring functional relationships based on evolutionary history. nih.govpeerj.com By comparing OSCs from this compound-producing plants with functionally characterized OSCs, researchers can identify orthologs or paralogs likely involved in this compound biosynthesis. nih.govresearchgate.net For example, phylogenetic analysis has been used to identify and characterize novel OSC genes in maize that produce this compound. researchgate.net
Directed Evolution and Site-Directed Mutagenesis Strategies for OSCs
Directed evolution and site-directed mutagenesis are employed to engineer OSC enzymes for improved activity, altered substrate specificity, or the production of specific triterpene products, including this compound. sigmaaldrich.comnih.govwikipedia.org
Site-Directed Mutagenesis: This technique allows for the introduction of specific mutations at defined positions within the OSC gene. nih.gov By targeting specific amino acid residues thought to be important for catalysis or substrate binding, researchers can investigate their roles in enzyme function and potentially alter the product profile. sigmaaldrich.com
Directed Evolution: This approach mimics natural evolution in a laboratory setting. wikipedia.orgscispace.com It involves creating a library of OSC gene variants through random mutagenesis, expressing these variants, and then screening or selecting for desired properties, such as increased this compound production. sigmaaldrich.comwikipedia.orgscispace.com Iterative rounds of mutagenesis, selection/screening, and amplification of improved variants can lead to enzymes with enhanced characteristics. wikipedia.org Directed evolution bypasses the need for detailed structural and mechanistic knowledge, making it a powerful tool for enzyme optimization. sigmaaldrich.comwikipedia.org
Computational Chemistry Applications: Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations and Molecular Modeling
Computational chemistry techniques, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations and molecular modeling, play a significant role in understanding the catalytic mechanisms of OSCs and predicting the structures and stabilities of intermediates involved in this compound biosynthesis. kallipos.grmpg.denih.govfrontiersin.orgcecam.org
Molecular Modeling: This involves creating computational models of molecules and their interactions. kallipos.gr It can be used to visualize the structure of OSC enzymes and dock substrate molecules to predict binding modes.
QM/MM Calculations: These methods combine the accuracy of quantum mechanics (QM) for describing the chemically reactive region (e.g., the enzyme active site and the substrate) with the computational efficiency of molecular mechanics (MM) for the surrounding environment (e.g., the rest of the enzyme and solvent). mpg.denih.govfrontiersin.orgcecam.org QM/MM simulations can be used to study the complex cyclization cascade catalyzed by OSCs, investigate transition states, calculate activation energies, and understand the influence of specific amino acid residues on the reaction pathway. mpg.denih.gov This provides insights into the reaction mechanism at an atomic level, complementing experimental studies. nih.gov
Biological Activity Assessment Methodologies
Assessing the biological activity of this compound involves various in vitro and in vivo methodologies, depending on the type of activity being investigated. While specific data for this compound's biological activity assessment methods were not extensively detailed in the search results beyond general mentions of antimicrobial and antioxidant properties smolecule.com, general methodologies for assessing these types of activities are well-established.
For instance, the assessment of antimicrobial properties often involves methods like agar (B569324) well diffusion or broth microdilution to determine the efficacy against various bacterial and fungal strains. researchgate.netmdpi.com These methods measure the zone of inhibition or the minimum inhibitory concentration (MIC), respectively. mdpi.com
Antioxidant activity can be evaluated using a range of in vitro assays based on different chemical principles, such as radical scavenging (e.g., DPPH, ABTS assays) or reducing power (e.g., FRAP assay). mdpi.comresearchgate.net These assays quantify the ability of a compound to neutralize free radicals or reduce oxidative species. mdpi.comresearchgate.net
Further biological activity assessments could involve assays relevant to anti-inflammatory effects smolecule.com or other potential pharmacological properties, utilizing appropriate cell-based assays, in vivo models, and biochemical techniques to investigate the underlying mechanisms of action. researchgate.netcefic-lri.org
In Vitro Cellular Assays for Antiproliferative and Other Activities
In vitro cellular assays are fundamental tools in the initial screening and characterization of the biological activities of compounds like this compound. These assays allow researchers to investigate the compound's effects on various cellular processes, including proliferation, viability, and specific molecular pathways, in a controlled laboratory setting. epo-berlin.comresearchgate.netnih.gov
Antiproliferative assays are commonly used to evaluate the ability of a compound to inhibit the growth or proliferation of cells, particularly cancer cells. researchgate.netviviabiotech.com These assays can involve various techniques, such as measuring metabolic activity, DNA synthesis, or changes in cell number over time. For example, the sulforhodamine B (SRB) assay is a spectrophotometric method used to quantify cellular protein content as an indicator of cell proliferation. discoveryjournals.org Other in vitro assays can assess different aspects of cellular activity, such as antioxidant potential, anti-inflammatory effects, and antimicrobial properties. smolecule.comvitalbiotech.org
Studies have indicated that this compound exhibits potential antiproliferative activity against certain cancer cell lines. discoveryjournals.org In addition to antiproliferative effects, in vitro studies have explored the antioxidant and anti-inflammatory activities of this compound. smolecule.comresearchgate.netvitalbiotech.org For instance, this compound has demonstrated the ability to scavenge free radicals, contributing to cellular protection against oxidative stress in vitro. smolecule.com
While specific detailed data tables for this compound's in vitro antiproliferative activity across a broad panel of cell lines were not extensively available in the search results, the general methodology involves exposing cells to varying concentrations of the compound and measuring the resulting effect on cell proliferation or viability compared to control groups. epo-berlin.comdiscoveryjournals.org
In Vivo Animal Model Studies for Pharmacological Evaluation
In vivo animal model studies are crucial for evaluating the pharmacological effects of this compound within a complex biological system. mdpi.comresearchgate.netnih.gov These studies can provide insights into the compound's efficacy, potential mechanisms of action, and effects on disease progression in living organisms. Animal models are selected based on the specific activity being investigated, such as anti-inflammatory or antiparasitic effects. mdpi.commdpi.com
Pharmacological evaluation in animal models involves administering the compound to animals and observing its effects on relevant physiological or pathological markers. nih.gov For example, studies investigating anti-inflammatory activity might use models of induced edema in mice. mdpi.com Evaluation in these models can involve measuring the reduction in swelling or other inflammatory indicators after treatment with this compound. mdpi.com
Research has explored the anti-inflammatory and antiparasitic activities of this compound using in vivo models. researchgate.netmdpi.com One study reported the inhibitory activity of this compound on mouse edema. mdpi.com Another study mentioned the evaluation of this compound for antiparasitic activity on Trypanosoma cruzi, although the activity was reported as low at a specific concentration in an in vitro context. mdpi.com
While detailed in vivo data specifically for this compound from the search results were limited to mentions of its evaluation in models of inflammation and against a parasite mdpi.com, in vivo studies typically involve:
Animal Models: Selection of appropriate animal species and strains (e.g., mice, rats) relevant to the disease or condition being studied. mdpi.comnih.gov
Administration: Various routes of administration depending on the study design. mdpi.com
Measurement of Endpoints: Assessing relevant biological markers, disease progression, or physiological changes. nih.gov
These studies are essential for bridging the gap between in vitro findings and potential therapeutic applications. mdpi.comresearchgate.net
Applications and Future Directions in Hopenol B Research
Biotechnological Production of Hopenol B and Derivatives
The growing interest in natural products like this compound necessitates efficient and sustainable production methods. Biotechnological approaches, particularly synthetic biology and metabolic engineering, offer promising routes for enhanced yields and the generation of diverse derivatives.
Synthetic Biology and Metabolic Engineering for Enhanced Triterpenoid (B12794562) Yields
Synthetic biology and metabolic engineering have become powerful tools for the heterologous production of triterpenoids in microbial cell factories such as Saccharomyces cerevisiae and Escherichia coli. These approaches involve the reconstruction of biosynthetic pathways within host organisms to improve the yield of target compounds. Strategies include elevating the supply of the precursor molecule, 2,3-oxidosqualene (B107256), and optimizing the downstream enzymatic reactions responsible for triterpenoid cyclization and modification. nih.govbiorxiv.orgfrontiersin.orgfrontiersin.orgnih.gov For instance, engineering efforts in S. cerevisiae have successfully increased the production of various triterpenoids from milligram-scale to gram-scale per liter by manipulating related enzymes and yeast metabolism. biorxiv.orgfrontiersin.org The overexpression of key enzymes in the mevalonate (B85504) (MVA) pathway, which supplies the precursors for 2,3-oxidosqualene, is a common strategy to enhance carbon flux towards triterpenoid synthesis. frontiersin.org
Protein Engineering of Oxidosqualene Cyclases for Targeted Synthesis
Oxidosqualene cyclases (OSCs) are pivotal enzymes in the biosynthesis of triterpenoids, catalyzing the cyclization of 2,3-oxidosqualene into diverse cyclic structures. nih.govresearchgate.netnih.govresearchgate.netwikipedia.org Protein engineering of OSCs is a key strategy to improve the efficiency and specificity of triterpenoid production in microbial hosts. biorxiv.orgnih.gov By modifying the amino acid sequence of OSCs, researchers can aim to enhance their catalytic activity, improve their stability within the host organism, and even alter their product specificity to favor the formation of desired triterpenoids, including this compound. nih.govwikipedia.org Studies have identified and characterized OSCs from various plant species, including a novel multifunctional OSC (ZmOSC1) from maize capable of producing this compound, hop-17(21)-en-3-ol (B571145), and simiarenol (B1681680), as well as this compound synthase AsHS1 from oat. researchgate.netnih.govresearchgate.netgoogle.com Understanding the structure and catalytic mechanism of these enzymes provides a basis for rational protein design to optimize this compound production. researchgate.netwikipedia.org
This compound as a Biochemical and Geological Biomarker
The remarkable preservation of this compound in ancient geological samples highlights its stability and makes it a valuable biomarker for tracing past life and environmental conditions.
Tracing Paleobiological Activity and Environmental Conditions
The detection of this compound in Eocene fossil dammar resins, some dating back 54 million years, provides direct chemical evidence of the plant life present during that period. researchgate.netresearchgate.netresearchgate.net The presence of this specific triterpenoid, synthesized by angiosperms, indicates the existence of the corresponding biosynthetic pathways in ancient flora. researchgate.netresearchgate.netresearchgate.net Biomarkers like this compound, preserved in sediments and soils, serve as molecular fossils that can be analyzed to reconstruct past ecosystems, infer environmental conditions, and understand climate variations over geological timescales. researchgate.netresearchgate.net Unlike many other bioterpenoids that undergo significant degradation during diagenesis, the preservation of unaltered or slightly altered polar compounds like this compound makes them particularly useful in paleochemotaxonomic studies. researchgate.net
Insights into Angiosperm Biochemical Evolution through this compound Preservation
The discovery of this compound in early Eocene resins suggests that the biosynthetic pathway leading to this compound in angiosperms had already evolved by that geological period. researchgate.netresearchgate.netresearchgate.net This provides valuable insights into the evolution of triterpenoid metabolism within the plant kingdom. The biosynthesis of this compound in angiosperms involves the cyclization of 2,3-oxidosqualene catalyzed by oxidosqualene cyclases, a pathway distinct from the squalene-hopene cyclases (SHCs) used by bacteria and non-vascular plants to form hopanoid class triterpenoids from squalene (B77637). researchgate.netresearchgate.netresearchgate.net The preservation of this compound in ancient angiosperm-derived resins underscores the deep evolutionary history of this specific biosynthetic route in flowering plants. researchgate.netresearchgate.netresearchgate.net
Prospects for Medicinal Chemistry and Natural Product Development with this compound
Natural products have historically been a significant source of inspiration and lead compounds in drug discovery and development. openaccessjournals.comnih.govafjbs.comunpak.ac.id Triterpenoids, as a diverse class of natural products, exhibit a wide range of biological activities, including hepatoprotective, anti-inflammatory, antiviral, and antitumor properties. biorxiv.orgnih.gov Medicinal chemistry plays a crucial role in exploring the therapeutic potential of natural products by focusing on the design, synthesis, and optimization of bioactive compounds. openaccessjournals.comnih.govafjbs.comajchem-b.com While specific medicinal applications or dosage information for this compound are outside the scope of this article, its identification as a natural product with reported biological activities positions it as a potential candidate for further investigation in medicinal chemistry and natural product development. biorxiv.orgnih.govresearchgate.net Research in this area could involve studying the structure-activity relationships of this compound and its derivatives, chemical modifications to enhance desired properties, and exploring its potential as a lead compound for the development of new therapeutic agents. openaccessjournals.comnih.gov
Unexplored Ecological Roles and Interactions of this compound in Plant Systems
This compound, a pentacyclic triterpene alcohol, is found in various plant species, including Quercus championi, Gentiana scabra, and Avena strigosa (oat), where it is a component of surface wax researchgate.netresearchgate.net. It has also been reported in Euphorbia trigona and Euphorbia supina. nih.govinvivochem.cn While triterpenoids are known to play significant roles in plant metabolism, contributing to defense mechanisms and ecological interactions, the specific unexplored ecological roles and interactions of this compound in plant systems present several avenues for future research. smolecule.com
One area requiring further investigation is the precise function of this compound as a component of plant surface wax. Triterpenoids in plant wax are generally known to serve as a first layer of defense, protecting plants from water loss and potentially offering protection against pathogens and herbivores. researchgate.net Although this compound has been identified in the surface wax of oat panicles and sheathes, its specific contribution to the protective properties of this wax remains to be fully elucidated. researchgate.net Research quantifying the levels of this compound in different plant tissues and at various developmental stages could provide insights into its role in plant defense strategies.
The biosynthesis of this compound in plants also presents intriguing questions regarding its ecological context. While this compound is synthesized via the mevalonate (MVA) pathway in plants like Euphorbia lathyris, studies have suggested that in this species, this compound might originate from an endophytic fungus due to its distinct isotopic signature compared to other latex triterpenes. mdpi.com This raises the possibility of complex ecological interactions where microbial symbionts contribute to the plant's chemical profile, potentially influencing interactions with herbivores, pathogens, or other organisms in the rhizosphere or phyllosphere. Further research is needed to explore the prevalence of such fungal contributions to this compound production in other plant species where the compound is found and to understand the ecological implications of this symbiotic relationship.
The role of this compound in mediating plant-herbivore interactions is another area ripe for exploration. Plant secondary metabolites are well-documented mediators of these interactions, acting as attractants or repellents. scielo.org.mxresearchgate.net Given the presence of this compound in plant tissues and its classification as a triterpenoid, investigating its potential deterrent or attractant effects on specific herbivores could reveal previously unknown ecological functions. Studies involving feeding assays with isolated this compound or plant extracts with varying this compound concentrations could provide valuable data.
Furthermore, the potential of this compound in plant-pathogen interactions warrants deeper investigation. Phenolic compounds and other secondary metabolites are crucial in plant defense against pathogens, often accumulating at infection sites and exhibiting antimicrobial properties. mdpi.comnih.gov While this compound has shown antimicrobial properties in some studies, its specific role in plant defense responses to microbial infections in its natural plant hosts is not well-understood. smolecule.com Research focusing on the induction of this compound synthesis upon pathogen challenge and its direct or indirect effects on pathogen growth and spread in planta would be highly informative.
The evolutionary history of this compound biosynthesis in angiosperms also presents an unexplored ecological dimension. The presence of this compound in fossil dammar resins from the early Eocene suggests that the biosynthetic pathway for this compound in angiosperms evolved by this period. researchgate.net Studying the distribution of this compound and the enzymes responsible for its synthesis across different angiosperm lineages could shed light on the evolutionary pressures that led to the development and maintenance of this metabolic pathway and its ecological significance throughout plant evolution.
Future research directions could employ advanced analytical techniques such as metabolomics to profile this compound and related compounds in various plant tissues under different environmental conditions (e.g., herbivory, pathogen attack, drought stress). nih.gov Genetic studies focusing on the enzymes involved in this compound biosynthesis, such as oxidosqualene cyclases, could help in understanding the regulation of its production and potential for engineering plants with altered this compound levels to study their ecological consequences. researchgate.netnih.govnottingham.ac.uk Investigating the interactions of this compound with other plant metabolites and with the plant's microbiome will be crucial for a holistic understanding of its ecological role.
While specific quantitative data tables on the ecological roles of this compound in plant interactions are limited in the current literature, the following table summarizes some plant sources where this compound has been reported:
| Plant Species | Tissue/Location | Reference |
| Avena strigosa | Surface wax (panicles, sheathes) | researchgate.netresearchgate.net |
| Quercus championi | Not specified | researchgate.net |
| Gentiana scabra | Not specified | researchgate.net |
| Euphorbia trigona | Not specified | nih.govinvivochem.cn |
| Euphorbia supina | Not specified | nih.gov |
| Euphorbia lathyris | Latex | mdpi.com |
This table highlights the diverse plant sources of this compound, suggesting potentially varied ecological roles depending on the plant species and the location of the compound within the plant.
Q & A
Q. What criteria determine the reliability of historical data on this compound’s environmental persistence?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
